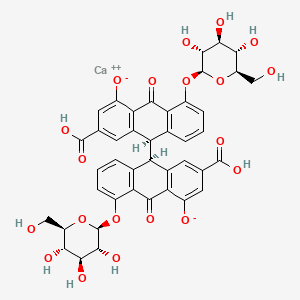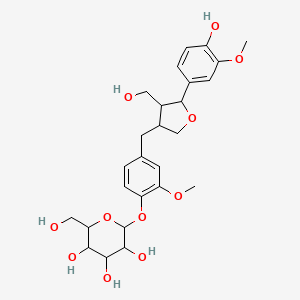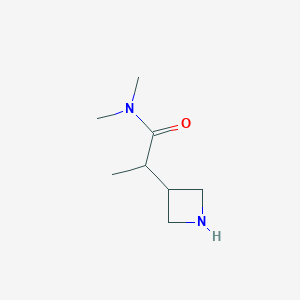![molecular formula C13H14N2 B12087750 (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile: is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile can be achieved through a series of chemical reactions. One common method involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used to study the interactions of bicyclic nitrogen-containing compounds with biological targets. It may serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure may provide desirable pharmacological properties, making it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: The uniqueness of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile lies in its benzyl group and carbonitrile functional group, which differentiate it from other similar bicyclic compounds. These functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-9H2/t12-,13-/m1/s1 |
InChI Key |
BPAAAVRIQDKBBC-CHWSQXEVSA-N |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)C#N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2(C1C2)C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)









